
Etofenprox
Overview
Description
Etofenprox (IUPAC name: 2-(4-ethoxyphenyl)-2-methylpropyl 3-phenoxybenzyl ether) is a synthetic pyrethroid insecticide characterized by its ether structure rather than ester linkages common to traditional pyrethroids like permethrin or deltamethrin . It is widely used in agriculture (e.g., rice, fruits, vegetables) and public health (e.g., mosquito control, bednets) due to its broad-spectrum activity against pests such as Lepidoptera, Hemiptera, and Diptera . Key properties include:
- Mode of Action: Disruption of sodium channel function in insect nerves, similar to other pyrethroids .
- Metabolism: Primarily metabolized via desethylation of the ethoxyphenyl group and hydroxylation of the phenoxy ring, producing the metabolite alpha-CO (1–7% of total residue), which is non-toxic .
- Residue Stability: Stable under processing conditions (e.g., heating, grinding), with residue reduction rates of up to 82.1% in rice cakes .
- Toxicology: Low mammalian toxicity (oral LD₅₀ >10,000 mg/kg in rats) and rapid excretion (>80% within 48 hours) .
Preparation Methods
Synthetic Routes and Reaction Conditions: Etofenprox can be synthesized using p-tert-butyl phenol as the initial material. The synthesis involves four main reaction steps: acetylation, chlorination, oxyethylation, and etherification . The reaction conditions typically include the use of suitable solvents and catalysts to facilitate these transformations.
Industrial Production Methods: In industrial settings, this compound is produced by Mitsui Chemicals Agro Inc. The production process involves the formulation of technical this compound into various forms such as emulsifiable concentrates, wettable powders, and oil-in-water emulsions .
Chemical Reactions Analysis
Types of Reactions: Etofenprox undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: this compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
Agricultural Applications
Etofenprox has shown significant effectiveness against a variety of agricultural pests, particularly in stored grain protection. Recent studies have demonstrated its insecticidal activity against several species, including:
- Ephestia kuehniella (Lepidoptera: Pyralidae)
- Rhyzopertha dominica (Coleoptera: Bostrychidae)
- Sitophilus oryzae (Coleoptera: Curculionidae)
- Tribolium confusum (Coleoptera: Tenebrionidae)
In a study where this compound was applied to different grains (barley, maize, oats, rice, and wheat) at concentrations ranging from 0.1 to 10 parts per million (ppm), it was found that a concentration of 10 ppm on whole rice resulted in a mortality rate of 96.1% for Ephestia kuehniella larvae after 21 days of exposure . This demonstrates the compound's potential as an effective solution for managing pest populations in stored products.
Household and Public Health Uses
This compound is also utilized in household pest control products. It is effective against common pests such as:
- Ticks
- Mosquitoes
- Fleas
The compound has been noted for its long-lasting effects, with claims of efficacy lasting up to six months when used as an insect growth regulator . This makes it suitable for both indoor and outdoor applications, contributing to public health by controlling vectors that transmit diseases.
Environmental Safety and Risk Assessment
Research into the environmental impact of this compound has been conducted to ensure its safe use. The Joint Meeting on Pesticide Residues (JMPR) has evaluated the compound's toxicity and potential risks. Studies indicate that while this compound can affect liver and thyroid functions in laboratory animals, it does not induce carcinogenic effects in rats or mice . The no-observed-adverse-effect level (NOAEL) for liver effects in rats was established at approximately 20 mg/kg body weight per day.
Detection and Analysis
The detection of this compound in various matrices, including food products, has been facilitated by advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS). These methods have been employed to assess multi-pesticide residues in herbal medicines, highlighting the importance of monitoring pesticide levels to ensure consumer safety .
Case Study 1: Efficacy Against Stored Grain Pests
A detailed investigation was conducted on the effectiveness of this compound against Ephestia kuehniella larvae in stored rice. The study revealed that applying this compound at 10 ppm led to a significant reduction in pest populations over a three-week period, showcasing its potential as a reliable insecticide for grain storage .
Case Study 2: Public Health Impact
In urban settings, this compound has been used in formulations targeting mosquito populations to reduce the incidence of vector-borne diseases. Field trials demonstrated a substantial decrease in mosquito populations when treated with this compound-based products, contributing positively to public health initiatives aimed at controlling disease vectors .
Mechanism of Action
Etofenprox acts on the nervous system of insects by blocking the closure of sodium ion channels during repolarization . This disruption causes spontaneous depolarization of nerve cell membranes, leading to hyperactivity at low concentrations and paralysis at high concentrations . The primary molecular targets are the sodium channels in the nerve cells .
Comparison with Similar Compounds
Efficacy Against Resistant Insect Strains
Etofenprox demonstrates variable efficacy against pyrethroid-resistant mosquitoes, depending on resistance mechanisms:
- Aedes aegypti : Resistance ratios (RR) for this compound (228) were lower than deltamethrin (650) but higher than DDT (16) in Puerto Rican strains .
- Anopheles stephensi: this compound achieved 100% mortality in bioassays, outperforming DDT (62% mortality) and cyfluthrin (82%) in Iran .
- Anopheles culicifacies: Indoor residual spraying with this compound (0.1 g/m²) reduced malaria transmission by suppressing mosquito density for 12 weeks .
Table 1: Resistance Ratios of Pyrethroids in Aedes aegypti
Compound | Resistance Ratio (RR) |
---|---|
This compound | 228 |
Deltamethrin | 650 |
Permethrin | 112 |
DDT | 16 |
Mammalian and Environmental Toxicity
This compound exhibits superior safety profiles compared to other pyrethroids:
- Mammalian Toxicity : Oral LD₅₀ >10,000 mg/kg in rats, significantly safer than permethrin (LD₅₀ = 500 mg/kg) .
- Environmental Impact: Aquatic Toxicity: LC₅₀ for larval grass shrimp (Palaemonetes pugio) = 0.89 µg/L, lower than permethrin (LC₅₀ = 1.2 µg/L) . Sediment Interaction: Toxicity decreases in sediment-rich environments due to adsorption, unlike non-adsorptive compounds .
Table 2: Acute Toxicity Comparison
Compound | Mammalian LD₅₀ (mg/kg) | Aquatic LC₅₀ (µg/L) |
---|---|---|
This compound | >10,000 | 0.89 |
Permethrin | 500 | 1.2 |
Deltamethrin | 135 | 0.001 |
Residue Dynamics and Processing Effects
This compound residues are more persistent than carbamates but less volatile than organophosphates:
- Rice Processing : Residues reduced by 82.1% after heating, comparable to fenitrothion (50.7%) but lower than captan (100% reduction) .
- Metabolite Profile : Alpha-CO, the primary metabolite, constitutes <10% of residues in crops, unlike pyrethroids with toxic metabolites .
Table 3: Residue Reduction Rates During Food Processing
Compound | Reduction Rate (%) | Vapor Pressure (mPa) |
---|---|---|
This compound | 82.1 | 8.13 × 10⁻⁴ |
Captan | 100 | 1.3 |
Fenitrothion | 50.7 | 1.2 × 10⁻² |
Formulation and Resistance Management
- Controlled-Release Formulations (CRFs): Nano-encapsulated this compound (e.g., ENC2A) enhances persistence against Spodoptera litura without rapid degradation .
- Cross-Resistance : this compound remains effective in regions with DDT/pyrethroid resistance due to its unique ether structure .
Biological Activity
Etofenprox is a synthetic pyrethroid insecticide commonly used in agricultural and residential pest control. Its chemical structure allows it to mimic the natural insecticidal properties of pyrethrins, providing effective pest management. This article delves into the biological activity of this compound, focusing on its effects on various organisms, mechanisms of action, and potential health implications.
This compound acts primarily by disrupting the nervous system of insects. It binds to voltage-gated sodium channels in neuronal membranes, prolonging the opening of these channels. This disruption leads to hyperexcitation of the nervous system, resulting in paralysis and death in target pests. The compound's efficacy has been demonstrated against various insect species, including mosquitoes and termites.
Efficacy Against Insect Pests
-
Insecticidal Activity : this compound has shown significant insecticidal activity against several pest species. For instance:
- Mosquitoes : A study indicated that this compound-treated fabrics exhibited a broad spectrum of activity against mosquito vectors, with LD50 and LD90 values recorded at 8.0 mg/m² and 80.0 mg/m², respectively .
- Termites : In laboratory settings, this compound demonstrated rapid action against Formosan subterranean termites, with most mortality occurring within 24 hours .
- Resistance Management : Research indicates that this compound maintains effectiveness against certain malaria vectors like Anopheles gambiae, though some resistance was noted in Anopheles funestus populations .
Environmental Impact
This compound's environmental persistence varies depending on application methods and conditions. Residual efficacy studies have shown that this compound can maintain high mortality rates in treated surfaces for extended periods, making it a viable option for indoor residual spraying (IRS) programs . However, concerns regarding its potential risks to non-target organisms, particularly aquatic life, have been raised due to its widespread use in residential settings .
Toxicological Studies
- Liver Tumor Promotion : A significant study highlighted the liver tumor-promoting effects of this compound in male F344 rats. The research indicated that exposure to this compound led to increased oxidative stress markers and elevated levels of glutathione S-transferase placental form (GST-P) positive foci in liver tissues . The study concluded that this compound activates the constitutive active/androstane receptor (CAR), enhancing microsomal reactive oxygen species (ROS) production.
- Sub-chronic Toxicity : In sub-chronic dietary studies on rats and mice, it was found that this compound primarily affects the liver and thyroid glands at specific dose levels. The NOAEL (No Observed Adverse Effect Level) for liver effects in rats was determined to be approximately 3.7 mg/kg bw/day . Additionally, renal dysfunction was observed in mice at higher doses, indicating potential nephrotoxic effects .
Comparative Efficacy
The following table summarizes findings from various studies comparing this compound with other insecticides:
Insecticide | Target Species | LD50 (mg/m²) | Efficacy Duration |
---|---|---|---|
This compound | Mosquitoes | 8.0 | Up to 5 months |
Bifenthrin | Mosquitoes | 9.5 | Up to 4 months |
Lambda-cyhalothrin | Mosquitoes | 7.5 | Up to 4 months |
This compound | Termites | N/A | Mortality within 24 hours |
Q & A
Basic Research Questions
Q. What methodologies are recommended for quantifying etofenprox residues in agricultural produce?
To determine this compound residues, researchers should employ high-performance liquid chromatography (HPLC) coupled with diode array detection (DAD) or fluorescence detection (FLD). The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, Safe) method is widely used for sample preparation, involving acetonitrile extraction followed by dispersive solid-phase cleanup. For example, Malhat et al. (2012) validated this approach for tomatoes, achieving a limit of quantification (LOQ) of 0.01 mg/kg . Recovery rates should be maintained at 70–120% to meet international validation standards .
Q. How should experimental designs be structured to evaluate nanoformulation efficacy against insect pests?
Studies comparing nanoformulations with conventional this compound should include:
- Concentration gradients : Use nanoformulations at 1/5th the concentration of standard formulations (e.g., 1.25–5 ppm vs. 6.25–25 ppm) .
- Bioassay protocols : Conduct semi-field trials with controlled insect populations (e.g., Bemisia tabaci adults on eggplants) and measure LC50 values via probit analysis .
- Loading capacity validation : Test nanoparticle encapsulation efficiency using UV-Vis spectroscopy after dissolving nanoformulations in acetonitrile .
Q. What are the key parameters for assessing this compound’s environmental persistence in soil?
Researchers should calculate degradation rates (K) and half-life (DT50) using first-order kinetics. For instance, nanoformulations degrade faster (K = 1.33 day<sup>−1</sup>, DT50 = 0.52 days) than conventional formulations (K = 0.73 day<sup>−1</sup>, DT50</sup> = 1 day) in eggplant fields . Soil type, microbial activity, and photodegradation must be controlled to ensure reproducibility .
Advanced Research Questions
Q. How can transgenerational effects of this compound on non-target soil organisms be investigated?
Use multigenerational assays with model species like Folsomia candida (Collembola). Expose successive generations to sublethal doses (e.g., 0.3–1 mg/kg soil) and monitor survival, reproduction, and stress gene expression (e.g., ABC transporters, cytochrome P450). RNA-seq can identify epigenetic modifications linked to detoxification pathways .
Q. What strategies resolve contradictions in efficacy vs. residue data between nano and conventional formulations?
Contradictions arise when nanoformulations show higher toxicity (LC50 = 0.9 ppm vs. 3.5 ppm) but lower residues (0.11 mg/kg vs. 0.22 mg/kg at 1 day post-application). Address this by:
- Kinetic modeling : Compare dissipation rates (78.3% for nano vs. 64.5% for conventional) using equations like y = −0.3449x − 0.247 (R² = 0.9956) .
- Bioavailability studies : Measure insecticide uptake rates in target pests via radiolabeled this compound .
Q. How can resistance mechanisms in pyrethroid-resistant mosquitoes be probed for this compound susceptibility?
Conduct molecular docking simulations to compare this compound’s binding affinity with sodium channels vs. permethrin. Validate using bioassays on Aedes aegypti strains, assessing knockdown resistance (kdr) mutations via PCR . Cross-resistance patterns should be quantified using resistance ratios (RR50) .
Q. What methodologies validate this compound’s non-carcinogenic risk thresholds in human exposure scenarios?
Apply benchmark dose modeling (BMD) to toxicological data from rodent studies. Calculate acceptable daily intake (ADI) using no-observed-adverse-effect levels (NOAELs) and uncertainty factors (e.g., 100-fold). For occupational exposure, use probabilistic risk assessment with Monte Carlo simulations to estimate inhalation and dermal exposure .
Q. Methodological Validation & Best Practices
Q. How should analytical methods be optimized for this compound detection in diverse matrices?
- Matrix-specific calibration : Use matrix-matched standards to correct for signal suppression/enhancement in HPLC-MS/MS .
- Inter-laboratory validation : Ensure reproducibility by participating in proficiency testing programs, such as those aligned with EU SANTE guidelines (LOQ ≤ 0.01 mg/kg) .
Q. What protocols ensure ethical and statistically robust insecticide trials?
- Randomized block designs : Assign treatments randomly to minimize field heterogeneity .
- Ethical compliance : Adhere to OECD guidelines for arthropod testing, including humane endpoints and justified sample sizes .
Q. Data Interpretation & Reporting
Q. How should researchers contextualize this compound’s efficacy against evolving regulatory standards?
Compare residue data with maximum residue limits (MRLs) set by regulatory bodies (e.g., EU MRL = 0.01 mg/kg for eggplants). Use preharvest interval (PHI) calculations (e.g., 6 days for this compound) to align with agricultural practices .
Q. What metrics are critical for meta-analyses of this compound’s environmental impact?
Include bioaccumulation factors (BAF) , soil adsorption coefficients (Koc) , and aquatic toxicity thresholds (e.g., LC50 for Daphnia magna). Publicly available databases like ECOTOX should be mined for cross-study comparisons .
Properties
IUPAC Name |
1-ethoxy-4-[2-methyl-1-[(3-phenoxyphenyl)methoxy]propan-2-yl]benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28O3/c1-4-27-22-15-13-21(14-16-22)25(2,3)19-26-18-20-9-8-12-24(17-20)28-23-10-6-5-7-11-23/h5-17H,4,18-19H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YREQHYQNNWYQCJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(C)(C)COCC2=CC(=CC=C2)OC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9032610 | |
Record name | Etofenprox | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9032610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80844-07-1 | |
Record name | Ethofenprox | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=80844-07-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Etofenprox [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080844071 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Etofenprox | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9032610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-phenoxybenzyl-2-(4-ethoxyphenyl)-2-methylpropyl ether | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.942 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Benzene, 1-[[2-(4-ethoxyphenyl)-2-methylpropoxy]methyl]-3-phenoxy | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.219 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ETOFENPROX | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0LD7P9153C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.